Tris(2-(stearoyloxy)ethyl)ammonium acetate

biodegradation ready biodegradability environmental safety

Tris(2-(stearoyloxy)ethyl)ammonium acetate (CAS 93803-16-8; EC 298-286-7) is a cationic tri-esterquat surfactant belonging to the quaternary ammonium salt (QAS) family. Its molecular formula is C62H121NO8 with a molecular weight of 1008.6 g/mol.

Molecular Formula C62H121NO8
Molecular Weight 1008.6 g/mol
CAS No. 93803-16-8
Cat. No. B12659383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-(stearoyloxy)ethyl)ammonium acetate
CAS93803-16-8
Molecular FormulaC62H121NO8
Molecular Weight1008.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O
InChIInChI=1S/C60H117NO6.C2H4O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)65-55-52-61(53-56-66-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-2(3)4/h4-57H2,1-3H3;1H3,(H,3,4)
InChIKeyAZKRQKMXMKKMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2-(stearoyloxy)ethyl)ammonium acetate (CAS 93803-16-8): Structural Identity and Esterquat Classification


Tris(2-(stearoyloxy)ethyl)ammonium acetate (CAS 93803-16-8; EC 298-286-7) is a cationic tri-esterquat surfactant belonging to the quaternary ammonium salt (QAS) family. Its molecular formula is C62H121NO8 with a molecular weight of 1008.6 g/mol . The cation comprises a central nitrogen atom quaternized with three 2-(stearoyloxy)ethyl groups, each bearing an ester-linked C18 stearate chain; the counterion is acetate . As an esterquat, it incorporates hydrolytically labile ester bonds within the cation structure, a feature that fundamentally differentiates it from classical alkyl quaternary ammonium surfactants and underpins its distinct biodegradation and environmental safety profile [1].

Why Generic Substitution Fails for Tris(2-(stearoyloxy)ethyl)ammonium acetate: Ester-Linked Architecture vs. Alkyl Quats


Classical quaternary ammonium surfactants such as D1821 (dioctadecyl dimethyl ammonium chloride) and DTDMAC (ditallow dimethyl ammonium chloride) rely on saturated alkyl chains directly attached to the quaternary nitrogen, rendering them resistant to environmental degradation [1]. Tris(2-(stearoyloxy)ethyl)ammonium acetate, by incorporating three ester bridges between the ammonium headgroup and its C18 tails, introduces hydrolytically cleavable sites that enable rapid biodegradation—a property that cannot be conferred by simple alkyl quats [2]. However, this ester architecture also introduces pH-dependent hydrolytic instability absent in alkyl quats, meaning formulation pH must be controlled to preserve active species integrity [3]. Substituting a mono- or di-esterquat for this tri-esterquat alters the hydrophilic–lipophilic balance (HLB), surfactant packing at interfaces, and consequently softening, wetting, and emulsification performance—each of which is sensitive to the degree of esterification and chain length [4].

Quantitative Differentiation Evidence for Tris(2-(stearoyloxy)ethyl)ammonium acetate vs. Comparator Surfactants


Biodegradation: Esterquat Scaffolds Achieve >90% Mineralization in 7 Days vs. 0% for D1821 (Alkyl Quat)

Ester-linked cationic surfactants structurally analogous to Tris(2-(stearoyloxy)ethyl)ammonium acetate demonstrate dramatically superior biodegradation compared to the traditional dialkyl quaternary fabric softener D1821. In a 7-day closed-bottle test, EDQ-18 (a C18 esterquat gemini surfactant sharing the stearate ester motif) reached >90% biodegradation, whereas D1821 (dioctadecyl dimethyl ammonium chloride) showed 0% biodegradation under identical conditions [1]. This result is consistent with TEA-based esterquat data reporting that EQDMS biodegradation significantly exceeds D1821 [2]. The ester linkages serve as lipase/esterase cleavage sites, enabling rapid environmental breakdown unattainable by saturated alkyl quats [3].

biodegradation ready biodegradability environmental safety

Fabric Softening: TEA-Based Triesterquats Deliver Synthetic-Fabric Softening Parity with Diesterquats, Surpassing Dialkyl Quats in Whiteness Retention

Triesterquat (TEQ), the principal component of triethanolamine-based esterquat mixtures and structurally identical to Tris(2-(stearoyloxy)ethyl)ammonium acetate, exhibits good softening effects especially for synthetic fabrics, with water absorbency performance equivalent to diesterquat [1]. In direct comparative testing of stearic acid TEA esterquat (EQDMS) against D1821, softening performance was rated comparable, while fabric whiteness retention and anti-static properties were demonstrably superior for the esterquat [2]. This means that formulations based on the tri-esterquat scaffold can replace D1821 without loss of softening efficacy, while solving the yellowing problem that plagues alkyl quats [3].

fabric softening textile finishing whiteness retention

Hydrolysis-Driven Surface Activity Modulation: Cationic Esterquats Hydrolyze Rapidly Under Alkaline Conditions, Enabling Stimuli-Responsive vs. Degradative Pathways

The ester bonds in Tris(2-(stearoyloxy)ethyl)ammonium acetate are susceptible to alkaline hydrolysis, with cationic esterquats hydrolyzing significantly faster than their anionic or nonionic ester-containing counterparts [1]. The Lundberg review establishes that 'cationic ester-based surfactants are hydrolyzed rapidly while anionic and also nonionic ester-containing surfactants are relatively resistant to hydrolysis' [1]. Furthermore, the hydrolysis products of esterquats can exhibit higher surface activity than the parent compound, particularly when the ester carbonyl is bridged to the quaternary amine via oxygen (as is the case in the target compound) rather than via an inverted betaine arrangement [2]. This creates a time-dependent surface activity profile that is both a design feature (for triggered release or cleaning applications) and a formulation constraint (requiring pH buffering for long-term storage) [3].

alkaline hydrolysis surface activity pH-responsive surfactants

Eco-Toxicological Profile: Esterquats Exhibit Reduced Environmental Persistence and Lower Aquatic Toxicity Relative to Classical QASs

The comprehensive 2024 review by Wysocki et al. concludes that 'esterquats are capable of demonstrating lower toxicity and persistence in the biosphere in comparison to classical QASs' [1]. Esterquat-based fabric softeners meet the OECD 301 ready biodegradability threshold (>60% mineralization within a 10-day window), whereas classical dialkyl quats like DTDMAC and D1821 fail to meet this criterion [2]. The review further notes that 'due to potentially superior eco-toxicological profiles (particularly susceptibility to biodegradation and lower toxicity to aquatic life), esterquats are beginning to replace some QASs in both Europe and the United States' [1]. While specific EC50 values for Tris(2-(stearoyloxy)ethyl)ammonium acetate are not available in the open literature, the class-level data for TEA-based esterquats consistently show lower acute aquatic toxicity than their alkyl quat analogues [3].

aquatic toxicity environmental persistence QSAR risk assessment

Tri-Ester vs. Di-Ester Architecture: Triesterquat Composition Confers Synthetic-Fabric Softening Advantage While Maintaining Biodegradability

Within the TEA esterquat family, the triesterquat fraction (TEQ) has historically been viewed as having inferior softening compared to the diesterquat fraction; however, more recent evidence demonstrates that triesterquat 'has shown good softening effects, especially for synthetic fabrics' [1], and patents now claim compositions comprising ≥90 wt% triesterquat as effective fabric softeners [2]. This challenges the conventional wisdom that high diesterquat content is necessary for maximum softening efficacy. For Tris(2-(stearoyloxy)ethyl)ammonium acetate—a homogeneous triesterquat with three identical C18 chains—this translates to a defined, reproducible molecular structure that avoids the batch-to-batch variability inherent in mixed mono-/di-/triesterquat commercial products [3].

triesterquat vs. diesterquat fabric softening structure-property relationship

Optimal Application Scenarios for Tris(2-(stearoyloxy)ethyl)ammonium acetate Based on Differential Evidence


Environmentally Compliant Fabric Softener Formulations for EU and North American Markets

Where regulatory frameworks (EU Ecolabel, U.S. EPA Safer Choice) mandate ready biodegradability, Tris(2-(stearoyloxy)ethyl)ammonium acetate serves as the cationic active in rinse-cycle fabric softeners. Its esterquat structure enables >90% biodegradation within 7 days vs. 0% for D1821 [1], while delivering softening performance comparable to the traditional quat standard without the associated fabric yellowing [2]. The triesterquat architecture confers particular advantages for synthetic fabric softening and water absorbency retention .

Cleavable Surfactant Systems Requiring Stimuli-Responsive Surface Activity Deactivation

For applications requiring temporary surface activity followed by environmental benignity—such as textile processing aids, hard-surface cleaners, or agricultural adjuvants—the pH-labile ester bonds of Tris(2-(stearoyloxy)ethyl)ammonium acetate enable programmed hydrolysis under alkaline rinse conditions. The O-bridged ester linkage in this compound yields hydrolysis products with initially elevated surface activity that subsequently degrade [1], a feature that can be exploited for cleaning processes where transient high surfactant activity is desired before spontaneous deactivation [2].

High-Consistency Cationic Emulsifier for Personal Care and Cosmetic Formulations

In contrast to industrial-grade mixed esterquats with variable mono-/di-/triester ratios, the defined tri-esterquat molecular structure of this compound (C62H121NO8, MW 1008.6 g/mol) offers superior batch-to-batch reproducibility for quality-controlled cosmetic formulations such as hair conditioners and skin creams [1]. Its three stearate chains provide high hydrophobicity and film-forming properties, while the single hydrogen bond donor and nine hydrogen bond acceptors (topological polar surface area 119 Ų) define its interaction profile with biological membranes and formulation excipients [2].

Research Tool for Studying Esterquat Structure–Property Relationships and Hydrolysis Kinetics

As a chemically homogeneous triesterquat with three identical C18 ester chains, Tris(2-(stearoyloxy)ethyl)ammonium acetate is an ideal model compound for systematic studies of esterquat hydrolysis kinetics as a function of pH, temperature, and ionic strength. The 2024 review by Wysocki et al. has identified quantitative structure–hydrolysis relationships as a critical knowledge gap in esterquat science [1], and a defined single-component esterquat eliminates the confounding variables inherent in mixed-chain commercial products [2]. This compound also enables fundamental studies of triesterquat vs. diesterquat interfacial behavior and micellization thermodynamics .

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